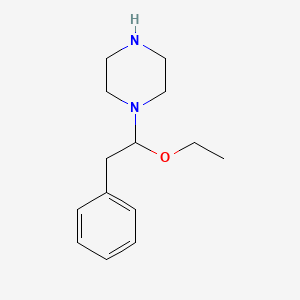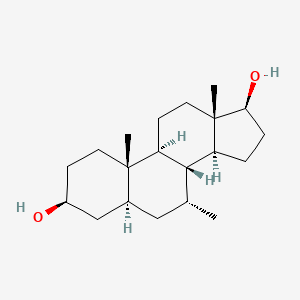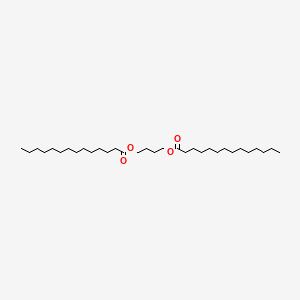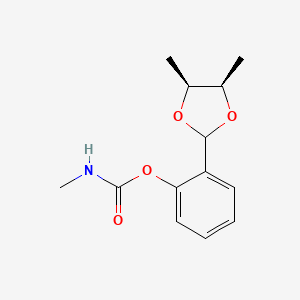
cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate: This compound features a dioxolane ring substituted with dimethyl groups and a phenyl methylcarbamate moiety, making it an interesting subject for chemical research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate typically involves the reaction of 4,5-dimethyl-1,3-dioxolane with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbamate moiety, potentially converting it to an amine derivative.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under acidic conditions
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications .
Biology and Medicine: Its carbamate moiety is known to interact with biological targets, making it a candidate for therapeutic research .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt biological pathways, leading to the desired therapeutic or biochemical effects .
Comparación Con Compuestos Similares
4,5-Dimethyl-1,3-dioxolan-2-one: Similar in structure but lacks the phenyl methylcarbamate moiety.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Contains a dioxolane ring but differs in functional groups.
Uniqueness: cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate stands out due to its combination of a dioxolane ring and a phenyl methylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Propiedades
Número CAS |
24380-86-7 |
|---|---|
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
[2-[(4S,5R)-4,5-dimethyl-1,3-dioxolan-2-yl]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H17NO4/c1-8-9(2)17-12(16-8)10-6-4-5-7-11(10)18-13(15)14-3/h4-9,12H,1-3H3,(H,14,15)/t8-,9+,12? |
Clave InChI |
KHOCVCJZJLCLGP-USUYBEQLSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](OC(O1)C2=CC=CC=C2OC(=O)NC)C |
SMILES canónico |
CC1C(OC(O1)C2=CC=CC=C2OC(=O)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


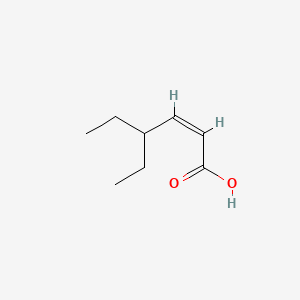
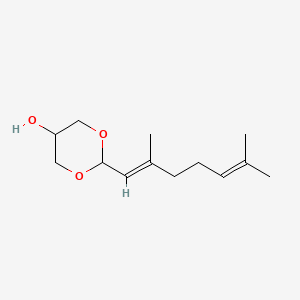
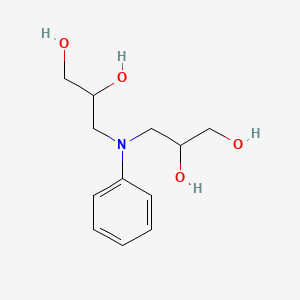
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide](/img/structure/B13760104.png)
![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)

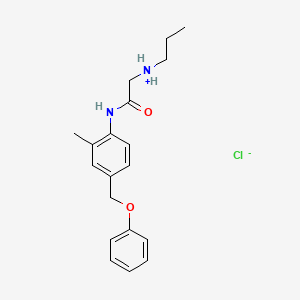
![2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13760129.png)


